![molecular formula C11H12O2 B14451818 {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene CAS No. 75165-37-6](/img/structure/B14451818.png)
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene: is an organic compound with the chemical formula C7H12O3. It is a colorless to pale yellow liquid with a density of approximately 0.96 g/cm³ and a boiling point of about 206-208°C . This compound is commonly used as an organic solvent and has applications in various industries, including cosmetics and research laboratories .
Vorbereitungsmethoden
The synthesis of {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene involves several steps. A commonly used preparation method is to react sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by a reaction with ethyl chloride. The target product is then obtained through dehydration, demethylation, and other steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Click Chemistry: The propargyl group in the compound reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper for Click Chemistry. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E.
Biology: The compound’s ability to form triazole linkages through Click Chemistry makes it valuable in bioconjugation and labeling studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: It is used as a softener, irritant, and thickener in dyes and makeup products.
Wirkmechanismus
The mechanism by which {2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene exerts its effects involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide compounds in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound also contains a propargyl group and is used in similar Click Chemistry applications.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Another compound with a propargyl group, used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
75165-37-6 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-prop-2-ynoxyethoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
InChI-Schlüssel |
VBNAMOJRWCKHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



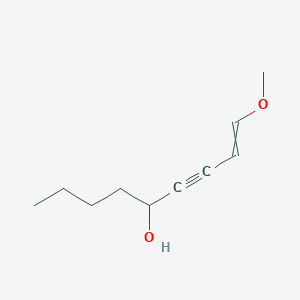
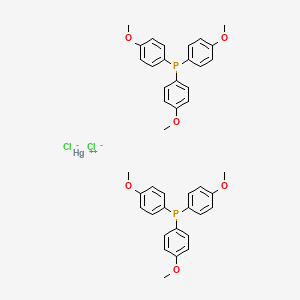
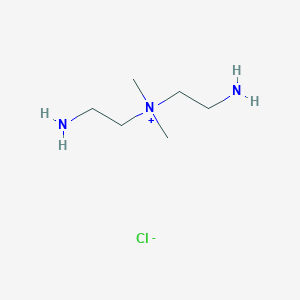
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)


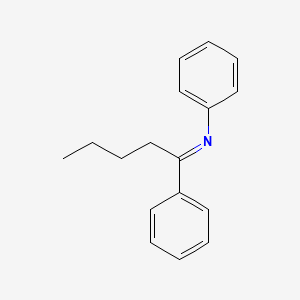


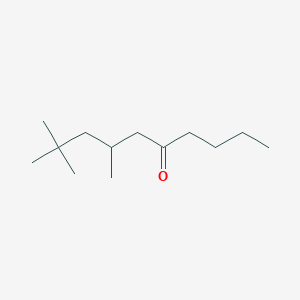
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

